

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

CAS number lookup

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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

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Technical Guide: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to its reactive benzylic bromide and the presence of a trifluoromethyl group, this molecule serves as a versatile building block for the introduction of the 1-(3-(trifluoromethyl)phenyl)ethyl moiety in the synthesis of more complex molecules.

Chemical Identity and Properties

The primary identifier for **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** is CAS Number 59770-96-6.[1][2][3][4] An alternative CAS Number, 68120-41-2, has also been associated with this compound under the synonym alpha-Methyl-3-trifluoromethylbenzyl bromide.[5][6][7][8]

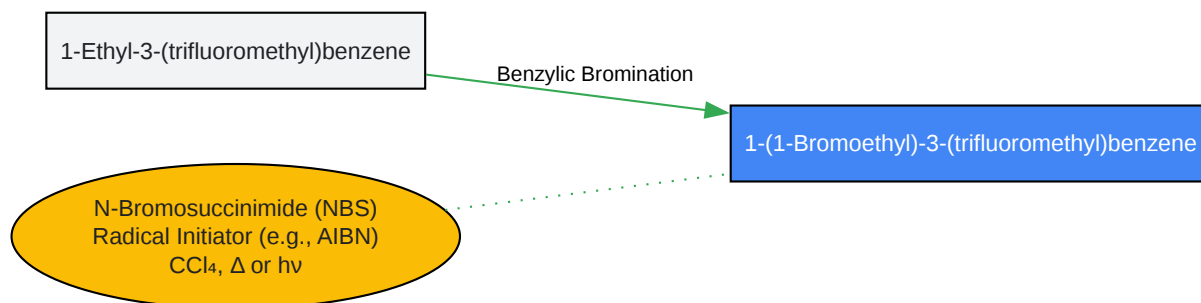
A summary of the available physicochemical data for **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** and a comparative analysis with its structural isomers and related compounds are presented below.

Table 1: Physicochemical Data of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene	59770-96-6	C ₉ H ₈ BrF ₃	253.06	81.6[9]
1-(Bromomethyl)-3-(trifluoromethyl)benzene	402-23-3	C ₈ H ₆ BrF ₃	239.03	Not available
1-Bromo-3-(trifluoromethyl)benzene	401-78-5	C ₇ H ₄ BrF ₃	225.01	Not available
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene	160376-84-1	C ₁₀ H ₇ BrF ₆	321.06	Not available

Synthesis Pathway

A plausible and commonly employed method for the synthesis of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** is the radical bromination of the benzylic position of 1-ethyl-3-(trifluoromethyl)benzene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions.



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Caption: Proposed synthesis of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.

Experimental Protocol: Synthesis of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

The following is a generalized experimental protocol based on established methods for benzylic bromination.^[10]

Materials:

- 1-ethyl-3-(trifluoromethyl)benzene
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- UV lamp (if photolytic initiation is used)
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous carbon tetrachloride.
- **Addition of Reagents:** Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- **Reaction Initiation and Progression:** The reaction mixture is heated to reflux (approximately 77°C for CCl₄) to initiate the radical chain reaction. Alternatively, the reaction can be initiated at a lower temperature or room temperature by irradiation with a UV lamp. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting material.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

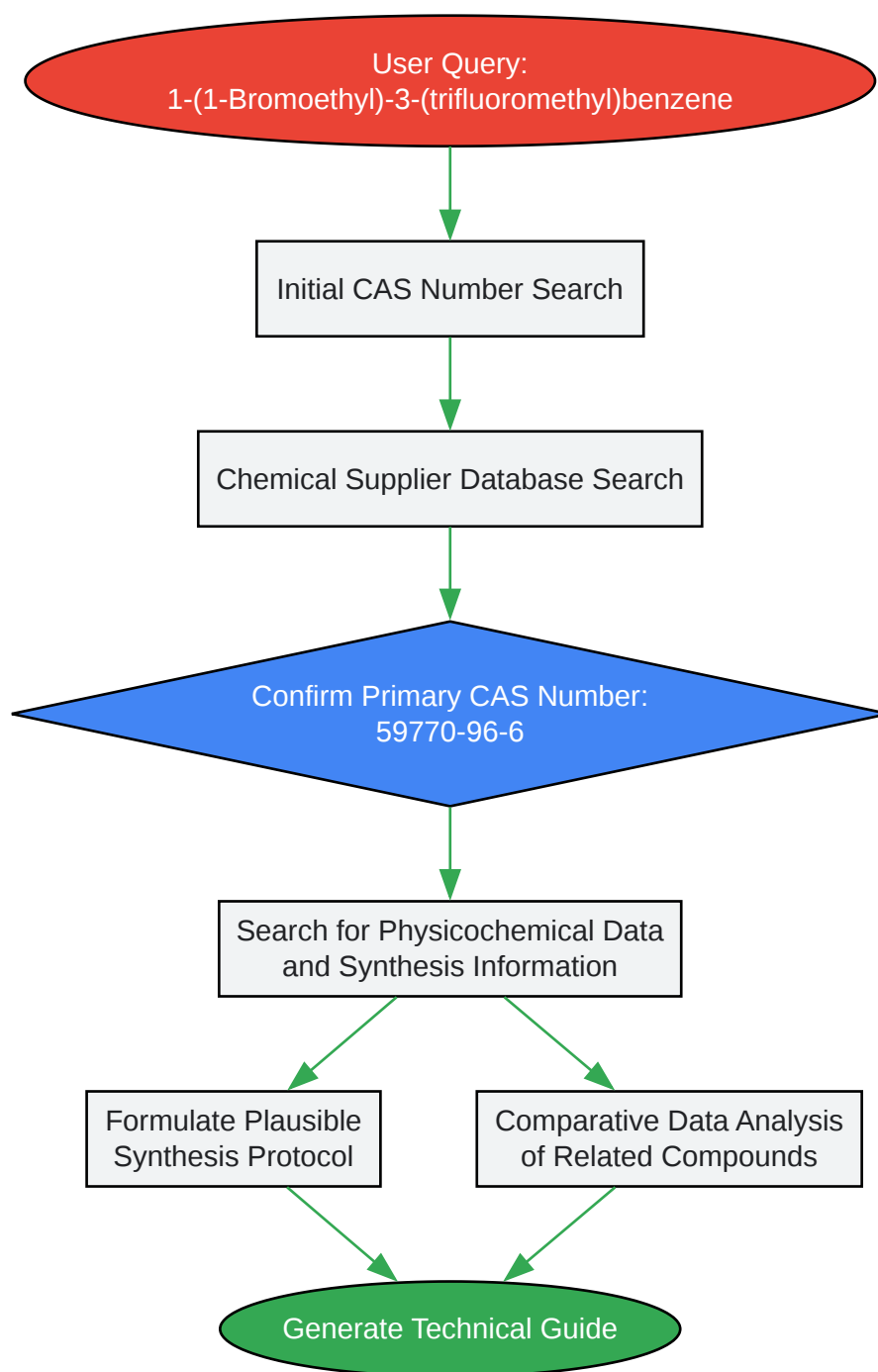
evaporator. The crude product can be purified by vacuum distillation to yield pure **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Carbon tetrachloride is a toxic and environmentally hazardous solvent; appropriate handling and disposal procedures must be followed. Alternative solvents such as acetonitrile can also be considered.
- NBS is a lachrymator and should be handled with care.
- Organic peroxides like BPO can be explosive under certain conditions.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Logical Workflow for Compound Identification

The process of identifying and gathering information about a specific chemical compound like **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** follows a structured workflow.



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Caption: Workflow for the identification and data compilation of a chemical.

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